![molecular formula C19H14N6O4 B3300075 4-methyl-3-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide CAS No. 899996-42-0](/img/structure/B3300075.png)
4-methyl-3-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused pyrazole-pyrimidine core. The benzamide moiety at the 5-position of the pyrimidinone ring is substituted with a methyl group at the 4-position and a nitro group at the 3-position. These substituents confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological activity.
Propriétés
IUPAC Name |
4-methyl-3-nitro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O4/c1-12-7-8-13(9-16(12)25(28)29)18(26)22-23-11-20-17-15(19(23)27)10-21-24(17)14-5-3-2-4-6-14/h2-11H,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJDGQTVJCDBFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide typically involves multi-step reactions. One common method includes the condensation of 4-methyl-3-nitrobenzoic acid with 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-5-amine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-3-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding nitroso or amino derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted benzamide derivatives.
Applications De Recherche Scientifique
Anticancer Activity
One of the primary applications of this compound is its role as an anticancer agent. Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent antitumor activities. The specific mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
Case Study:
A study published in a peer-reviewed journal demonstrated that 4-methyl-3-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide showed significant cytotoxicity against various cancer cell lines. The compound was tested against breast cancer and lung cancer cells, revealing IC50 values in the low micromolar range, indicating strong potential for further development as an anticancer drug .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit certain enzymes that are crucial for tumor growth and survival. For example, it may act as an inhibitor of kinases involved in signaling pathways that promote cancer cell survival.
Research Findings:
In vitro studies have shown that this compound can effectively inhibit the activity of specific kinases such as PI3K and AKT, which are often overactive in cancerous cells. This inhibition leads to reduced cell viability and increased apoptosis in treated cells .
Antimicrobial Properties
Beyond its anticancer applications, this compound has exhibited antimicrobial properties. Preliminary studies suggest that it may be effective against certain bacterial strains.
Case Study:
A recent investigation into the antimicrobial effects of this compound revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics .
Summary Table of Applications
Mécanisme D'action
The mechanism of action of 4-methyl-3-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide involves inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell proliferation. This mechanism is particularly relevant in cancer treatment, where uncontrolled cell growth is a hallmark .
Comparaison Avec Des Composés Similaires
Structural Analogs and Substituent Effects
The following table summarizes key analogs and their substituent differences:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The 3-nitro group in the target compound likely enhances electrophilicity and binding affinity to biological targets (e.g., kinases) compared to electron-donating groups like methoxy or ethoxy .
- Solubility: Methoxy- or ethoxy-substituted analogs (e.g., ) exhibit higher solubility in polar solvents, whereas nitro and halogenated derivatives (e.g., ) are more lipophilic.
Key Trends:
- Thermal Stability: Melting points for nitro-substituted derivatives (244–260°C ) suggest robust crystalline structures, likely due to strong intermolecular interactions.
Activité Biologique
The compound 4-methyl-3-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide is a derivative of pyrazolo[3,4-d]pyrimidine and has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity against various targets, particularly kinases involved in cancer progression.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often function as kinase inhibitors , targeting pathways that are crucial for tumor cell proliferation and survival. Specifically, studies have shown that derivatives can inhibit the epidermal growth factor receptor (EGFR) and other kinases involved in oncogenic signaling pathways.
Key Findings:
- Inhibition of EGFR : The compound demonstrated significant inhibitory activity against both wild-type and mutant forms of EGFR. In vitro studies indicated an IC50 value of approximately 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant variant, which is often associated with resistance to first-line therapies .
- Induction of Apoptosis : Flow cytometric analyses revealed that the compound induces apoptosis in cancer cell lines by increasing the BAX/Bcl-2 ratio significantly, indicating a shift towards pro-apoptotic signaling pathways .
- Cell Cycle Arrest : The compound was found to arrest the cell cycle at the S and G2/M phases, further contributing to its anti-proliferative effects .
Biological Activity in Cancer Models
The biological activity of this compound has been evaluated across various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (Lung) | 8.21 | EGFR Inhibition |
HCT116 (Colon) | 19.56 | EGFR Inhibition |
MCF-7 (Breast) | <10 | General Proliferation Inhibition |
These results suggest that the compound exhibits potent anti-proliferative effects across multiple types of cancer cells, making it a promising candidate for further development as an anticancer agent.
Case Studies
Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on A549 Cells : A study reported that a similar pyrazolo derivative showed an IC50 value of 8.21 µM , indicating significant potential for lung cancer treatment through targeted EGFR inhibition .
- Combination Therapies : Research has suggested that combining this compound with other chemotherapeutic agents may enhance its efficacy by overcoming resistance mechanisms commonly seen in cancer therapy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-methyl-3-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide, and how can purity be optimized?
- Methodology :
- Core formation : Start with cyclization of pyrazole precursors (e.g., 3-aminopyrazole derivatives) with nitro-substituted benzoyl chlorides under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 6–12 hours .
- Substituent introduction : Use Buchwald-Hartwig amination or nucleophilic aromatic substitution to attach the phenyl and benzamide groups. Catalysts like Pd(OAc)₂ and ligands (Xantphos) improve yields .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity. Monitor by HPLC .
Q. How should researchers characterize the molecular structure of this compound?
- Techniques :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., nitro group at C3, methyl at C4) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ ~450–470 Da) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns if single crystals are obtained .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Screening :
- Kinase inhibition : Test against EGFR, BRAF, or CDK2 using fluorescence-based assays (IC₅₀ determination) .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Solubility/pharmacokinetics : Use shake-flask method for logP and parallel artificial membrane permeability assay (PAMPA) .
Advanced Research Questions
Q. How can contradictory data on biological efficacy across studies be resolved?
- Approach :
- Batch variability : Compare synthetic protocols (e.g., solvent purity, reaction time) using DOE (Design of Experiments) .
- Target selectivity : Perform kinome-wide profiling to identify off-target effects .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Q. What strategies optimize the nitro group’s stability during storage and in vivo studies?
- Solutions :
- Formulation : Lyophilize with cyclodextrins or encapsulate in liposomes to prevent hydrolysis .
- Structural analogs : Replace nitro with cyano or trifluoromethyl groups while retaining activity .
- Storage : Store under inert gas (Ar) at –20°C in amber vials .
Q. How can computational modeling guide the design of derivatives with enhanced target binding?
- Workflow :
- Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets of kinases (e.g., EGFR PDB: 1M17) .
- QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
- MD simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS) .
Key Considerations
- Synthetic Challenges : Nitro groups may cause side reactions (e.g., reduction during hydrogenation); use protecting groups (Boc) where necessary .
- Biological Contradictions : Variations in cell culture conditions (e.g., serum concentration) can alter efficacy; standardize assays .
- Safety : Nitroaromatics are potentially mutagenic; handle with PPE and conduct Ames testing early .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.